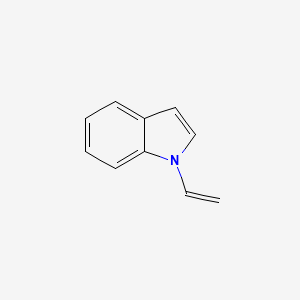
Pentyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 1-naphthoate is an organic compound belonging to the ester class It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and pentanol, an aliphatic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 1-naphthoate can be synthesized through a one-pot synthetic pathway involving the reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature . The alcohols play a dual role as the reaction solvent and the nucleophile, driving the reaction process toward naphthoate formation .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of 1-naphthoic acid with pentanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Pentyl 1-naphthoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of pentyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-naphthoate
- Methyl 1-naphthoate
- Butyl 1-naphthoate
Uniqueness
Pentyl 1-naphthoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other naphthoate esters. Its longer aliphatic chain enhances its solubility in organic solvents and influences its interaction with biological targets .
Properties
CAS No. |
3007-94-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
pentyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C16H18O2/c1-2-3-6-12-18-16(17)15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3 |
InChI Key |
VPDHCZFQSHXEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


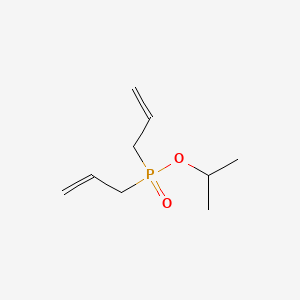
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
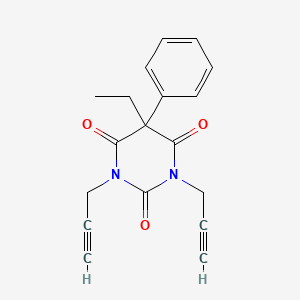
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
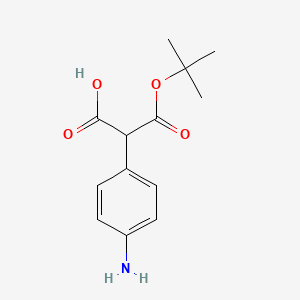
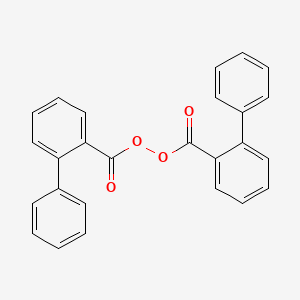

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

![Cyclohepta[f]indene](/img/structure/B14747578.png)
